1,2-Difluoro-3,4-diiodobenzene

Description

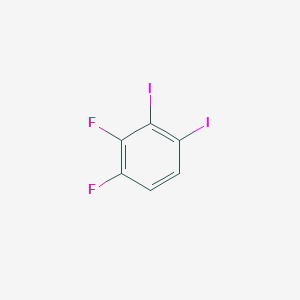

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2F2I2 |

|---|---|

Molecular Weight |

365.89 g/mol |

IUPAC Name |

1,2-difluoro-3,4-diiodobenzene |

InChI |

InChI=1S/C6H2F2I2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |

InChI Key |

MHUSCKVTNWMBPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)I)I |

Origin of Product |

United States |

Mechanistic Investigations of 1,2 Difluoro 3,4 Diiodobenzene Reactivity

Electrophilic Aromatic Substitution Mechanisms in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com In polyhalogenated systems, the halogen substituents significantly influence the reaction's feasibility and regioselectivity. Halogens are generally deactivating yet ortho-, para-directing due to the competing nature of their electron-withdrawing inductive effect and electron-donating resonance effect. uci.edulibretexts.org

In the context of 1,2-difluoro-3,4-diiodobenzene, the two fluorine atoms strongly deactivate the ring towards electrophilic attack due to their high electronegativity. Conversely, the iodine atoms are less deactivating. The directing effects of all four halogens must be considered. While halogens typically direct incoming electrophiles to the ortho and para positions, in a polysubstituted ring, the outcome is a cumulative effect of all substituents. libretexts.org

Recent studies have challenged the traditional view of a mandatory two-step mechanism involving a stable arenium ion for all EAS reactions. acs.org For halogenations in nonpolar solvents without a Lewis acid catalyst, a concerted, single transition state mechanism may be operative. acs.org However, the classic mechanism involving an arenium ion intermediate remains a crucial model for understanding reactivity. uci.edu

Arenium Ion Formation and Stabilization

The traditional mechanism for electrophilic aromatic substitution proceeds through a two-step process where the initial attack of an electrophile on the aromatic π-system forms a resonance-stabilized carbocation known as an arenium ion or σ-complex. uci.eduwikipedia.orgallen.in This step is typically the rate-determining step as it disrupts the aromaticity of the ring. uobabylon.edu.iq The positive charge in the arenium ion is delocalized across the carbon atoms ortho and para to the position of electrophilic attack. uci.edu

In polyhalogenated benzenes, the stability of the arenium ion is a key factor in determining the reaction rate and outcome. The electron-withdrawing inductive effect of halogen substituents destabilizes the positively charged intermediate, thus deactivating the ring towards electrophilic attack. uci.edu However, the resonance effect, where a lone pair of electrons from the halogen is donated to the π-system, can help to stabilize the positive charge, particularly when the charge is located at the carbon atom bearing the halogen. dalalinstitute.com

For this compound, the strong inductive effect of the fluorine atoms significantly destabilizes the arenium ion, making electrophilic substitution challenging. The relative reactivity of halogen-substituted benzenes towards electrophilic substitution follows the order of electronegativity, with fluoroarenes being the least reactive (most deactivated). libretexts.org The formation of salts of the parent benzenium ion, C₆H₇⁺, has been achieved using superacids, providing direct evidence for the existence of such intermediates. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly in electron-deficient systems. nih.govscispace.comresearchgate.net The reaction typically proceeds via a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. scispace.com

Fluorinated arenes are particularly interesting substrates for SNAr reactions. Despite fluorine being a poor leaving group in aliphatic systems, it is often the most reactive leaving group in activated SNAr reactions. stackexchange.commasterorganicchemistry.com This "element effect" (F > Cl ≈ Br > I) is attributed to the high electronegativity of fluorine, which strongly stabilizes the negatively charged Meisenheimer intermediate formed in the rate-determining addition step. stackexchange.comnih.gov

Recent advancements have expanded the scope of SNAr reactions to include electron-neutral and even electron-rich fluoroarenes through strategies like cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) and concerted SNAr (CSNAr) pathways. nih.govnih.govacs.org

Substrate Activation and Leaving Group Effects

In traditional SNAr reactions, the aromatic substrate must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.net These EWGs are crucial for stabilizing the negative charge that develops in the ring during the formation of the Meisenheimer complex. scispace.com For polyhalogenated compounds like this compound, the fluorine atoms themselves act as powerful activating groups due to their strong inductive electron withdrawal.

The nature of the leaving group is also a critical factor. In the context of SNAr, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.com This is why fluorine, despite its strong carbon-fluorine bond, is an excellent leaving group in activated systems. Its high electronegativity stabilizes the transition state leading to the intermediate, lowering the activation energy for the first step. stackexchange.com In this compound, a nucleophile could potentially displace a fluoride (B91410) or an iodide ion. While iodide is a better leaving group in terms of bond strength, the fluoride positions are more activated towards nucleophilic attack due to the adjacent fluorine's strong inductive effect.

Recent research has also highlighted concerted SNAr mechanisms where the attack of the nucleophile and the departure of the leaving group occur in a single step, avoiding a formal Meisenheimer intermediate. scispace.comacs.org This pathway is less dependent on the electronic nature of the arene and can be facilitated by strong bases or specific catalysts. acs.org

Oxidative Addition and Reductive Elimination Mechanisms in Organometallic Catalysis

Organometallic catalysis provides powerful methods for forming new bonds that are often inaccessible through traditional organic reactions. Two fundamental steps in many catalytic cycles are oxidative addition and reductive elimination. wikipedia.orglibretexts.org

Oxidative addition involves the insertion of a metal center into a covalent bond (e.g., C-X, where X is a halogen), leading to an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.orglibretexts.org This step is often favored for electron-rich metal complexes with low oxidation states. youtube.com For a substrate like this compound, the weaker carbon-iodine bonds are more susceptible to oxidative addition than the stronger carbon-fluorine bonds.

Reductive elimination is the microscopic reverse of oxidative addition, where two ligands on the metal center are coupled and eliminated from the coordination sphere, resulting in a decrease in the metal's coordination number and oxidation state. wikipedia.orglibretexts.org This step is the product-forming step in many cross-coupling reactions and is favored for electron-poor metal centers in higher oxidation states. youtube.comyoutube.com

The interplay between oxidative addition and reductive elimination is central to catalytic cycles for reactions like Suzuki, Negishi, and Sonogashira couplings. wikipedia.org In the case of dihalogenated substrates, selective oxidative addition into one C-X bond allows for subsequent functionalization, followed by a second, different catalytic cycle to functionalize the remaining C-X bond.

Influence of Ligand Design on Catalytic Cycles

The ligands coordinated to the metal center play a crucial role in modulating the reactivity and selectivity of the catalyst. researchgate.netmdpi.com Ligand design can influence:

Electron density at the metal center: Electron-donating ligands make the metal more electron-rich, which can facilitate oxidative addition but may hinder reductive elimination. Conversely, electron-withdrawing ligands make the metal more electron-poor, favoring reductive elimination. youtube.comnih.gov

Steric environment: Bulky ligands can promote reductive elimination by creating a sterically crowded coordination sphere. They can also influence the regioselectivity of reactions by controlling how the substrate approaches the metal center.

Catalyst stability: Ligands are essential for stabilizing the metal center against decomposition during the catalytic cycle.

For example, in ruthenium-catalyzed C-H alkylation, the addition of electron-rich bipyridine ligands was found to enhance the catalytic activity by increasing the electron density at the metal center, which in turn facilitates the single-electron reduction of alkyl halides. nih.gov Similarly, in copper-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving high efficiency and selectivity. mdpi.com The design of ligands that can stabilize different oxidation states of the metal and facilitate both the oxidative addition and reductive elimination steps is a key area of research in organometallic catalysis.

Radical Reaction Intermediates and Their Pathways in Halogenated Aromatics

In addition to ionic pathways, reactions involving halogenated aromatics can also proceed through radical intermediates. These reactions are often initiated by heat, light, or a radical initiator. jove.comyoutube.com

One common radical reaction is benzylic halogenation, where a halogen is introduced at the position adjacent to the aromatic ring. jove.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org While this compound itself does not have a benzylic position, this type of reactivity is important for substituted analogs.

Radical mechanisms can also be involved in substitution reactions on the aromatic ring itself. For instance, the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism involves the formation of an aryl radical anion, which then expels the leaving group to form an aryl radical. This aryl radical can then react with a nucleophile.

Furthermore, radical intermediates are proposed in some metal-catalyzed reactions. For example, a single electron transfer (SET) mechanism has been suggested for the copper-catalyzed bromination of anilines and phenols, involving the formation of a radical cation from the electron-rich arene. mdpi.com Theoretical studies on the reactions of polybromobenzenes with hydroxyl radicals also point to the importance of radical pathways in the transformation of polyhalogenated aromatic compounds. scholaris.ca

The table below summarizes the key mechanistic pathways discussed:

| Reaction Type | Key Intermediate(s) | Driving Force / Key Factors | Relevance to this compound |

| Electrophilic Aromatic Substitution (EAS) | Arenium ion (σ-complex) | Electrophile strength, stability of arenium ion | Deactivated by F and I atoms; challenging but possible. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | Presence of EWGs, leaving group ability (F > I), nucleophile strength | Activated at F positions due to strong inductive effect. |

| Organometallic Catalysis | Organometallic complexes (e.g., Pd(II), Cu(III)) | Oxidative addition (favored at C-I), reductive elimination, ligand effects | C-I bonds are primary sites for oxidative addition in cross-coupling. |

| Radical Reactions | Aryl radicals, radical anions/cations | Initiators (light, heat), SET processes | Can be involved in substitution or degradation pathways. |

Elucidation of Reaction Kinetics and Rate-Determining Steps

A comprehensive analysis of the reaction kinetics for this compound is crucial for understanding its chemical behavior and optimizing its use in synthesis. While specific, detailed kinetic studies and experimentally determined rate constants for this particular compound are not extensively documented in peer-reviewed literature, its reactivity can be inferred from fundamental chemical principles and mechanistic studies of analogous halogenated aromatic compounds.

The reactivity of this compound is dominated by the significant difference in bond strength between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is considerably weaker and more polarizable than the robust C-F bond. This disparity dictates that the initial step in many of its reactions is the selective cleavage of one or both C-I bonds.

In reactions such as transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) or Ullmann coupling, the first mechanistic step is typically the activation of the C-I bond. This step, often involving oxidative addition to a low-valent metal center, is frequently the slowest in the catalytic cycle and is therefore the rate-determining step. libretexts.org For instance, in on-surface synthesis using the structurally similar compound 1,4-Dibromo-2,5-diiodobenzene on a gold surface, the deiodination (C-I bond cleavage) was observed to be the initiation step, occurring at temperatures as low as room temperature, well before the cleavage of any C-Br bonds. researchgate.net This highlights the exceptional lability of the C-I bond compared to other carbon-halogen bonds.

The rate of reactions involving this compound would be influenced by several factors:

Catalyst: The choice of metal (e.g., Palladium, Copper) and ligands significantly impacts the rate of oxidative addition.

Solvent: Solvent polarity can influence the stability of intermediates and transition states.

Temperature: As with most chemical reactions, higher temperatures increase the reaction rate by providing the necessary activation energy for the rate-limiting step.

Computational studies using methods like Density Functional Theory (DFT) are powerful tools for mapping reaction pathways and identifying transition states. whiterose.ac.ukresearchgate.net Such analyses could provide theoretical estimates for activation barriers for key steps, such as C-I bond cleavage, and help to confirm the rate-determining step in the absence of experimental kinetic data.

The table below presents typical average bond dissociation energies, which quantitatively illustrates why C-I bonds are the most probable sites for initial reaction.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C–F | ~485 |

| C–Cl | ~340 |

| C–Br | ~285 |

| C–I | ~210 |

This interactive table allows for sorting by bond type or energy. The data clearly shows that the C-I bond requires the least amount of energy to break, making it the most reactive site in a molecule containing multiple different halogen substituents. Therefore, in any reaction involving this compound, the kinetics are primarily governed by the chemistry of the iodinated positions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1,2-Difluoro-3,4-diiodobenzene, DFT calculations would provide valuable insights into its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of this compound would typically involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Reaction Mechanism Elucidation: Transition State and Intermediate Characterization

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For reactions involving this compound, this would involve locating and characterizing the structures and energies of transition states and any intermediates. By identifying the lowest energy pathways, the mechanism of a reaction can be elucidated. For example, in a substitution reaction, DFT could be used to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

Prediction of Regioselectivity and Stereoselectivity

Computational models, often based on DFT, are widely used to predict the regioselectivity and stereoselectivity of organic reactions. For this compound, which has multiple potential reaction sites, DFT calculations could predict the most likely position for an electrophilic or nucleophilic attack by comparing the activation energies for the different possible pathways. Factors such as steric hindrance and the electronic effects of the fluorine and iodine substituents would be quantitatively assessed to predict the reaction outcome.

Ab Initio and Semi-Empirical Quantum Chemical Calculations

Ab initio and semi-empirical methods are other classes of quantum chemical calculations that can provide valuable information about molecular properties and reactivity.

Thermochemical Properties and Energetic Profiles of Reactions

Ab initio methods, which are based on first principles without the use of empirical parameters, can be used to calculate various thermochemical properties of this compound with high accuracy. These properties include its enthalpy of formation, entropy, and Gibbs free energy. Such calculations are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. The energetic profiles of reactions, including the relative energies of reactants, products, intermediates, and transition states, can also be determined.

Electron Affinity and Redox Potential Calculations

The electron affinity, which is the energy released when an electron is added to a neutral molecule, and the redox potential, which measures the tendency of a chemical species to acquire electrons and thereby be reduced, are important electronic properties. Both ab initio and semi-empirical methods can be employed to calculate these values for this compound. These calculations provide insight into the molecule's behavior in electrochemical reactions and its potential use in materials science and organic electronics.

Investigation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state behavior and crystal engineering applications of this compound. Computational and theoretical chemistry provides powerful tools to investigate the nature, strength, and directionality of these non-covalent forces.

Halogen Bonding: Anisotropy, Directionality, and Strength

Halogen bonding is a significant directional interaction involving the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the iodine atoms are the primary halogen bond donors, and their propensity to form these bonds is enhanced by the electron-withdrawing fluorine atoms on the benzene (B151609) ring.

Theoretical studies on closely related diiodotetrafluorobenzenes provide insight into the characteristics of halogen bonds formed by such molecules. For instance, density functional theory (DFT) calculations have been employed to investigate the interaction energies and geometries of halogen-bonded complexes.

A computational study on the co-crystal of 1,2-diiodotetrafluorobenzene (B1294554) and 2,2′-bi(1,8-naphthyridine) revealed the presence of strong, bifurcated iodine bonds that drive the formation of supramolecular double helices. mdpi.com The interaction energies associated with these bifurcated halogen bonds were calculated using dispersion-corrected DFT, highlighting the significant strength of these interactions in directing the crystal packing. mdpi.com The results indicated that the bifurcated iodine bond is substantially stronger than analogous bromine and chlorine bonds, facilitating the synthesis of the co-crystal. mdpi.com

Further theoretical analysis of complexes between diiodotetrafluorobenzenes and halide anions has shown that the halogen bonds formed are strong and possess characteristics of covalent bonds. acs.org Energy decomposition analysis for these systems indicates that both electrostatic and orbital–orbital interactions are the most significant attractive components, contributing almost equally to the total interaction energy. acs.org

Experimental studies on the co-crystallization of 1,2-diiodotetrafluorobenzene with various thiocarbonyl compounds have demonstrated the formation of C-I···S halogen bonds. acs.org The observed bond lengths are significantly shorter than the sum of the van der Waals radii of iodine and sulfur, and the C-I···S angles are nearly linear, confirming the presence of strong halogen bonding interactions. acs.org These experimental findings are supported by computational analyses. acs.org

The table below summarizes key computational data for halogen bonding interactions in a model system involving 1,2-diiodotetrafluorobenzene, which serves as a proxy for this compound.

| Interaction Type | Donor | Acceptor | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Bifurcated Halogen Bond | 1,2-diiodotetrafluorobenzene | 2,2′-bi(1,8-naphthyridine) | -56.9 (BSSE corrected) | mdpi.com |

π-Stacking and Other Non-Covalent Interactions in Supramolecular Architectures

The interplay between halogen bonding and π-stacking is a key feature in the crystal engineering of such compounds. The strong and directional nature of the halogen bonds can force molecules into specific orientations that promote favorable π-π stacking arrangements. mdpi.com

Other non-covalent interactions, such as C-H···F and C-H···I hydrogen bonds, as well as dispersion forces, also contribute to the cohesive energy of the crystal. While individually weaker, the cumulative effect of these interactions is significant in determining the final crystal packing.

The table below presents computational data on π-stacking interactions in a model system.

| Interaction Type | Interacting Moieties | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| π···π Stacking | 2,2′-bi(1,8-naphthyridine) dimers | -69.5 (BSSE corrected) | mdpi.com |

Quantitative Structure-Property Relationships (QSPR) for Halogenated Aromatic Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. For halogenated aromatic compounds, QSPR can be a valuable approach for predicting properties such as solubility, boiling point, and toxicity without the need for experimental measurements.

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

The development of a robust QSPR model involves the selection of a relevant set of descriptors and the application of statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a correlation with the property of interest.

For a class of compounds like diiodofluorobenzenes, a QSPR model could be developed to predict properties relevant to their application in materials science or their environmental fate. For example, a model could predict the strength of halogen bonding based on substituent patterns or the tendency to form specific supramolecular architectures. The development and validation of such models would require a dataset of compounds with experimentally determined properties and a systematic approach to descriptor calculation and model building.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 1,2-Difluoro-3,4-diiodobenzene, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Assignments

A complete assignment of the NMR spectra provides definitive evidence for the arrangement of atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent hydrogen atoms on the benzene (B151609) ring (H-5 and H-6). These signals would appear as complex multiplets due to coupling with each other (ortho-coupling, ³JHH) and with the two adjacent fluorine atoms (³JHF and ⁴JHF). The significant downfield shift of these protons is anticipated due to the deshielding effects of the four halogen substituents.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display six distinct signals for the six unique carbon atoms of the benzene ring. The carbon atoms directly bonded to the highly electronegative fluorine atoms (C-1 and C-2) and the iodine atoms (C-3 and C-4) are expected to show characteristic chemical shifts and splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbons bonded to iodine would be significantly shifted downfield.

¹⁹F NMR: The ¹⁹F NMR spectrum is predicted to exhibit two distinct signals for the two non-equivalent fluorine atoms at the C-1 and C-2 positions. These signals would be split into complex multiplets due to coupling with each other (ortho ³JFF), as well as coupling to the neighboring protons (³JFH and ⁴JFH). The chemical shifts of these fluorine atoms provide sensitive probes of their electronic environment.

Predicted NMR Data for this compound

Please note: The following table contains predicted data based on established principles of NMR spectroscopy and data from analogous compounds, as specific experimental values for this compound are not widely published.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-5 | 7.2 - 7.6 | ddd (doublet of doublet of doublets) | ³J(H5-H6), ⁴J(H5-F1), ⁵J(H5-F2) |

| H-6 | 7.0 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H6-H5), ³J(H6-F1), ⁴J(H6-F2) |

| C-1 | 150 - 155 | d (doublet) | ¹J(C1-F1) |

| C-2 | 148 - 153 | d (doublet) | ¹J(C2-F2) |

| C-3 | 95 - 100 | s (singlet) | - |

| C-4 | 98 - 103 | s (singlet) | - |

| C-5 | 125 - 130 | s (singlet) | - |

| C-6 | 128 - 133 | s (singlet) | - |

| F-1 | -130 to -140 | d (doublet) | ³J(F1-F2) |

| F-2 | -135 to -145 | d (doublet) | ³J(F2-F1) |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Analysis

To definitively establish the connectivity of the atoms, advanced 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the ortho-relationship between H-5 and H-6 through the presence of a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the C-5 and C-6 resonances.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique can detect through-space interactions, providing further confirmation of the spatial proximity of the fluorine and hydrogen atoms as dictated by the substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

While solution-state techniques like NMR provide invaluable data on molecular structure, single-crystal X-ray crystallography offers a precise and definitive determination of the atomic arrangement in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles for this compound, confirming the planarity of the benzene ring and the precise geometry of the substituents.

Analysis of Crystal Packing and Supramolecular Features

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. For this compound, the analysis of crystal packing would be of significant interest, particularly concerning non-covalent interactions. The presence of iodine atoms makes this compound a prime candidate for forming halogen bonds , a type of directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as the electronegative fluorine atom of a neighboring molecule. These C–I···F–C interactions could play a crucial role in directing the supramolecular assembly of the molecules in the solid state, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₂F₂I₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M]⁺.

The electron ionization (EI) mass spectrum would also reveal a characteristic fragmentation pattern. The isotopic pattern of the molecular ion would be distinctive due to the presence of two iodine atoms. Common fragmentation pathways would likely involve the sequential loss of iodine atoms, leading to significant peaks corresponding to [M-I]⁺ and [M-2I]⁺. The expulsion of fluorine or HF may also be observed.

Expected Mass Spectrometry Data

| Ion | m/z (for ¹²⁷I) | Description |

| [C₆H₂F₂I₂]⁺ | 366 | Molecular Ion |

| [C₆H₂F₂I]⁺ | 239 | Loss of one Iodine atom |

| [C₆H₂F₂]⁺ | 112 | Loss of two Iodine atoms |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, serving as a fingerprint for functional groups.

C-F Vibrations: Strong absorption bands in the IR spectrum, typically in the range of 1100-1300 cm⁻¹, would be characteristic of the C-F stretching vibrations.

C-I Vibrations: The C-I stretching vibrations are expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ region of the far-infrared or Raman spectrum.

Aromatic C-H and C=C Vibrations: The spectra would also feature characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C ring stretching (around 1450-1600 cm⁻¹), and C-H out-of-plane bending vibrations (in the 750-900 cm⁻¹ region), which are indicative of the substitution pattern on the benzene ring.

The combination of IR and Raman spectroscopy provides complementary information based on the selection rules for each technique, allowing for a more complete vibrational analysis of this compound.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Following a comprehensive search of scientific literature and spectroscopic databases, no specific experimental or theoretical data on the electronic absorption and emission spectra of this compound could be located.

General principles of electronic spectroscopy for halogenated benzenes suggest that this compound would exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions would correspond to π → π* electronic transitions within the benzene ring. The substitution pattern, with two fluorine and two iodine atoms, would influence the energy of these transitions compared to unsubstituted benzene. The heavy iodine atoms, in particular, could be expected to induce a red-shift (a shift to longer wavelengths) of the absorption maxima due to the heavy-atom effect, which can also influence intersystem crossing rates and potentially lead to phosphorescence.

However, without specific research data, it is not possible to provide a detailed analysis, including data tables of absorption maxima (λmax), molar absorptivity (ε), or any fluorescence or phosphorescence emission characteristics. Further experimental investigation or quantum chemical calculations would be required to elucidate the specific photophysical properties of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The presence of two adjacent iodine atoms offers sites for sequential and selective functionalization, making 1,2-Difluoro-3,4-diiodobenzene an ideal precursor for constructing complex, multi-substituted aromatic frameworks.

Precursors for Polyfunctionalized Aromatic Systems (e.g., Biphenyls, Fused Rings)

This compound serves as a valuable scaffold for synthesizing substituted biphenyls and polycyclic aromatic systems through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bonds are highly susceptible to oxidative addition, a key step in catalytic cycles like the Suzuki-Miyaura and Sonogashira reactions. rsc.orgucla.edu

By reacting this compound with arylboronic acids or their esters in the presence of a palladium catalyst, complex fluorinated biphenyls can be synthesized. rsc.orgresearchgate.net The two iodine atoms can be functionalized in a stepwise manner by carefully controlling stoichiometry and reaction conditions, or simultaneously to produce terphenyl systems. This control allows for the creation of sterically hindered or electronically tailored biphenyls that are important in medicinal chemistry and materials science. rsc.org

Furthermore, the adjacent iodine atoms facilitate the synthesis of fused ring systems. A double Sonogashira coupling with a diacetylene, for instance, could lead to the formation of a substituted biphenylene. ucla.edu Alternatively, intramolecular cyclization reactions following the functionalization of both iodo-positions can yield complex polycyclic aromatic hydrocarbons, a core structure in many organic materials.

Table 1: Representative Cross-Coupling Reactions for Aryl System Synthesis

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, K₃PO₄ | Fluorinated Biphenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted Benzene (B151609) |

Synthesis of Halogenated Heterocyclic Compounds

The reactivity of the C-I bonds in this compound also enables its use in the synthesis of halogenated heterocyclic compounds. These structures are of significant interest in pharmaceutical and agrochemical research. jkuat.ac.ke One prominent strategy involves halocyclization, where an electrophilic halogen source triggers the cyclization of a suitably functionalized precursor. mdpi.com

Starting from this compound, one or both iodine atoms can be replaced with groups containing unsaturation, such as alkynes or alkenes, via cross-coupling. Subsequent treatment of these intermediates with an electrophilic halogen source can initiate an intramolecular cyclization to form various halogen-containing heterocycles like furans, thiophenes, or pyridines. cas.cnresearchgate.net For instance, coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) would generate a precursor ripe for iodocyclization, leading to the formation of a halogenated, fused heterocyclic system. mdpi.com

Development of Conjugated Systems and Functional Polymers

In materials science, this compound is a promising monomer for the design of π-conjugated polymers. The electronic properties of such polymers can be finely tuned by the strategic incorporation of fluorine atoms, which influences their performance in electronic devices. kennesaw.edu

Monomer Design for π-Conjugated Polymers with Tunable Electronic Properties

The structure of this compound is ideal for creating donor-acceptor (D-A) type conjugated polymers. The fluorine atoms are strongly electron-withdrawing, which lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer backbone. researchgate.net This reduction in energy levels can improve the air stability of the material and increase the open-circuit voltage (Voc) in organic photovoltaic devices. researchgate.net

The two iodine atoms provide reactive sites for polymerization through various cross-coupling methods, such as Yamamoto, Stille, or Suzuki coupling, allowing it to be copolymerized with a wide range of electron-donating (donor) monomers. By carefully selecting the comonomer, the electronic band gap and charge transport characteristics of the resulting polymer can be systematically controlled, tailoring the material for specific applications. kennesaw.edu

Table 2: Effect of Fluorination on Polymer Electronic Properties (Illustrative Examples)

| Polymer Base Unit | Fluorination | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |

|---|---|---|---|---|

| Benzo[1,2-b:4,5-b′]dithiophene (BDT) | None | -5.15 | -2.95 | 2.20 |

| Benzo[1,2-b:4,5-b′]dithiophene (BDT) | Difluorinated | -5.48 | -3.43 | 2.05 |

| Benzothiadiazole | None | -5.40 | -3.30 | 2.10 |

| Benzothiadiazole | Difluorinated | -5.62 | -3.55 | 2.07 |

Data is generalized from typical findings in the literature to illustrate the trend.

Application in Organic Electronic Devices and Materials Science

Polymers derived from fluorinated monomers like this compound are prime candidates for active layer materials in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govacs.org

In OFETs, the enhanced intermolecular interactions and potential for ordered packing, sometimes facilitated by F···H or F···S interactions, can lead to higher charge carrier mobilities. nih.gov The lowered HOMO level also makes the material more resistant to oxidation, leading to more stable p-type transistors.

In OPVs, the use of fluorinated building blocks is a well-established strategy for improving device efficiency. lumtec.com.twrsc.orgchemborun.com The deeper HOMO level achieved through fluorination allows for a better energy level alignment with commonly used acceptor materials, leading to higher open-circuit voltages (Voc). acs.org This makes polymers incorporating this compound potentially valuable as donor materials in high-performance solar cells. acs.org

Supramolecular Chemistry and Crystal Engineering

The highly polarized iodine and fluorine atoms on the this compound ring make it a compelling component for crystal engineering and the study of non-covalent interactions. Specifically, the iodine atoms can act as powerful halogen bond donors. nih.govresearchgate.net

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., a nitrogen or sulfur atom). mdpi.com The electron-withdrawing fluorine atoms on the benzene ring increase the positive electrostatic potential of the σ-hole on the adjacent iodine atoms, making them exceptionally strong halogen bond donors. researchgate.netrsc.org

This property allows this compound to form highly ordered co-crystals and supramolecular assemblies with various halogen bond acceptors. nih.govrsc.org For example, when combined with molecules containing pyridyl or thiocarbonyl groups, it can self-assemble into discrete complexes, one-dimensional chains, or more complex two-dimensional networks. researchgate.net The study of these structures provides fundamental insights into the nature of intermolecular forces and guides the design of new crystalline materials with tailored properties, such as liquid crystals or functional co-crystals. nih.govrsc.org

Table 3: Typical Halogen Bond Geometries in Diiodotetrafluorobenzene Analogs

| Donor | Acceptor Atom | Interaction | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| 1,2-Diiodotetrafluorobenzene (B1294554) | S (Thiocarbonyl) | C–I···S | 3.10 - 3.40 | 165 - 178 |

| 1,4-Diiodotetrafluorobenzene | N (Pyridine) | C–I···N | 2.75 - 2.90 | 170 - 180 |

| 1,4-Diiodotetrafluorobenzene | S (Thiane) | C–I···S | 3.15 - 3.35 | ~175 |

Data is based on studies of closely related diiodotetrafluorobenzene isomers, which serve as excellent models for the expected behavior of this compound. researchgate.netmdpi.comrsc.org

Design of Ordered Architectures through Halogen Bonding Interactions

The specific arrangement of fluorine and iodine atoms on the benzene ring in diiodofluorobenzenes makes them exceptional building blocks, or "synthons," in the field of crystal engineering and supramolecular chemistry. The iodine atoms, in particular, are effective halogen bond (XB) donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic (electron-rich) site on another molecule. The electron-withdrawing nature of the fluorine atoms on the ring enhances the electrophilic character of the iodine atoms, making them stronger XB donors. rsc.org

Research on the closely related compound 1,2-diiodo-3,4,5,6-tetrafluorobenzene (1,2-DITFB) demonstrates its utility in forming ordered, chain-like architectures. When co-crystallized with various thiocarbonyl compounds (molecules containing a C=S group), 1,2-DITFB consistently forms C–I···S halogen bonds. rsc.org These interactions are highly directional, with the C–I···S angle approaching a linear 180°, a hallmark of strong halogen bonding. rsc.org

The versatility of this interaction allows for the creation of different supramolecular structures. For instance, with N,N′-dimethylthiourea, 1,2-DITFB forms a continuous zigzag chain where each molecule of the thiourea (B124793) acts as a bridge, accepting halogen bonds from two different 1,2-DITFB molecules. rsc.org This predictable and robust interaction provides a powerful tool for designing one-dimensional crystalline arrays with specific geometries.

Directed Assembly of Co-crystals and Porous Materials

The principles of halogen bonding are directly applied to the directed assembly of multi-component crystals, known as co-crystals, and can be extended to the design of materials with porous frameworks. By selecting appropriate halogen bond acceptors, researchers can guide the self-assembly of diiodofluorobenzenes into predictable crystalline structures.

Studies using 1,2-diiodo-3,4,5,6-tetrafluorobenzene (1,2-DITFB) have shown that it forms co-crystals with a variety of thiocarbonyl acceptors in different stoichiometric ratios, including 1:1, 2:1, and 1:2 (donor:acceptor). rsc.org The specific ratio and resulting crystal packing are influenced by the size and nature of the acceptor molecule. rsc.org This tunability is a key aspect of crystal engineering.

Furthermore, the interaction of 1,2-DITFB with 1,3-dithiane (B146892) has led to the formation of the first known deep eutectic solvent (DES) based on halogen bonding. researchgate.net A DES is a mixture of compounds that has a significantly lower melting point than its individual components. The mixture of 1,3-dithiane and 1,2-DITFB remains liquid at 13.7 °C over a wide range of compositions, demonstrating that halogen bonding can be a primary driving force for creating novel liquid materials. researchgate.net This opens avenues for designing new types of solvents with specialized properties.

The table below summarizes findings from the co-crystallization of 1,2-diiodo-3,4,5,6-tetrafluorobenzene with various halogen bond acceptors.

| Halogen Bond Donor | Halogen Bond Acceptor | Donor:Acceptor Ratio | Key Interaction(s) | Resulting Structure |

| 1,2-Diiodo-3,4,5,6-tetrafluorobenzene | N-Methyl-2-pyridinethione | 1:1 | C–I···S | Continuous Chain |

| 1,2-Diiodo-3,4,5,6-tetrafluorobenzene | N,N′-Dimethylthiourea | 1:1 | C–I···S, N–H···S | Zigzag Chain |

| 1,2-Diiodo-3,4,5,6-tetrafluorobenzene | 1,3-Dithiane | Variable | C–I···S | Deep Eutectic Solvent |

| 1,2-Diiodo-3,4,5,6-tetrafluorobenzene | N,N,N′,N′-Tetramethylthiourea | 1:1 | C–I···S | Discrete Complex |

Intermediates in the Synthesis of Specialized Chemical Compounds (Research Scale)

Diiodofluorobenzenes, including this compound, are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bonds. The two iodine atoms provide reactive sites that can be functionalized sequentially or simultaneously, allowing for the construction of more complex molecules.

These compounds are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. researchgate.netguidechem.com In these reactions, the iodine atom is replaced by a new carbon-carbon or carbon-heteroatom bond, enabling the synthesis of a wide array of derivatives. For example, reacting a diiodofluorobenzene with two equivalents of an arylboronic acid in a Suzuki coupling reaction can yield diarylbenzene structures, which are core components of many functional materials and polymers. researchgate.net

The presence of the fluorine atoms can influence the reactivity of the C-I bonds and impart unique properties, such as increased metabolic stability and altered electronic characteristics, to the final products. This makes diiodofluorobenzenes attractive starting materials in medicinal chemistry and materials science for creating novel pharmaceuticals, liquid crystals, and conductive polymers on a research scale. guidechem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.